Nepicastat has been investigated for the treatment of Cocaine Dependence and Posttraumatic Stress Disorder.
Nepicastat
CAS No.: 173997-05-2
Cat. No.: VC0003513
Molecular Formula: C14H15F2N3S
Molecular Weight: 295.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 173997-05-2 |
---|---|
Molecular Formula | C14H15F2N3S |
Molecular Weight | 295.35 g/mol |
IUPAC Name | 4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione |
Standard InChI | InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1 |
Standard InChI Key | YZZVIKDAOTXDEB-JTQLQIEISA-N |
Isomeric SMILES | C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F |
SMILES | C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F |
Canonical SMILES | C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F |
Mechanism of Action and Biochemical Effects
Dopamine β-Hydroxylase Inhibition
Nepicastat exerts its primary pharmacological effect through reversible inhibition of DBH, the enzyme responsible for converting dopamine to norepinephrine in sympathetic nerve terminals and adrenal medulla . In adrenal gland tissue from PTSD-model mice, nepicastat treatment (30 mg/kg/day orally) reduced DBH activity by 58% at day 7 (t(10) = 4.42, p = 0.0013) and 42% at day 12 (t(14) = 2.57, p = 0.0223) compared to vehicle controls . This inhibition produced significant decreases in adrenal norepinephrine (NA: 1.2 ± 0.1 vs. 2.3 ± 0.2 nmol/gland, p < 0.05) and adrenaline (AD: 0.4 ± 0.05 vs. 0.8 ± 0.1 nmol/gland, p < 0.05) while increasing dopamine (DA: 0.9 ± 0.1 vs. 0.5 ± 0.1 nmol/gland, p < 0.05) concentrations .
Systemic Catecholamine Modulation
The compound's enzymatic inhibition translated into broader systemic effects:
-
Prefrontal cortex: NA reduced from 2.1 ± 0.2 to 0.5 ± 0.1 ng/mg tissue (p < 0.0001)
-
Plasma: NA levels fell from 1.8 ± 0.2 to 1.0 ± 0.1 ng/ml (p = 0.0024)
-
Heart: 72% reduction in NA content (t(14) = 7.64, p < 0.0001)
Notably, hippocampal and amygdalar NA concentrations remained unchanged, suggesting region-specific preservation of norepinephrine signaling .
Preclinical Behavioral Outcomes
Traumatic Memory Attenuation
In contextual fear conditioning paradigms, nepicastat-treated mice exhibited:
-
47% lower freezing time during memory retrieval at day 2 (F(1,26) = 10.49, p = 0.0033)
-
53% reduction in freezing duration by day 7 (F(1,34) = 15.93, p = 0.0003)
-
Increased hippocampal expression of Npas4 (2.1-fold, p = 0.0044) and Bdnf (1.7-fold, p = 0.0450), genes critical for memory reconsolidation
Anxiety-like Behavior Modulation
Elevated plus maze testing revealed:
-
2.3× more time spent in open arms (68.2 ± 8.1 vs. 29.4 ± 6.3 sec, p = 0.0141)
-
3.1× greater open arm entries (6.5 ± 0.7 vs. 2.1 ± 0.4, p = 0.0007)
-
No significant changes in locomotor activity (total distance traveled: 3254 ± 214 vs. 2987 ± 187 cm, p = 0.3467)
Pharmacokinetic Profile
Absorption and Distribution
Oral administration produced peak plasma concentrations of 10,046 ± 767 ng/ml 1 hour post-dose, with unbound fraction estimates suggesting sufficient CNS penetration for central DBH inhibition . The 30 mg/kg dose achieved maximal adrenal DBH inhibition within 1-8 hours, maintaining >50% enzyme suppression over 24 hours .
Duration of Action
Catecholamine alterations persisted throughout the dosing interval:
-
Adrenal NA remained suppressed by 48-62% at 24 hours post-dose
-
Plasma NA showed 44% reduction 3 hours after final administration
Neuroplasticity and Gene Regulation
Hippocampal tissue analysis revealed nepicastat-induced upregulation of:
-
Npas4: Neuronal PAS domain protein 4 (+210%, p < 0.01), a transcription factor linking neuronal activity to inhibitory synapse formation
-
Bdnf: Brain-derived neurotrophic factor (+70%, p < 0.05), critical for memory extinction and fear conditioning
This genetic profile correlates with observed behavioral changes, suggesting nepicastat enhances neuroadaptive capacity in stress-responsive circuits.
Therapeutic Implications for PTSD
Sympathetic Modulation
By reducing circulating NA/AD while preserving central noradrenergic tone, nepicastat addresses PTSD's peripheral hyperadrenergic state without compromising central memory extinction mechanisms . The compound's 24-hour duration of action supports once-daily dosing for sustained effect.
Memory Reconsolidation Interference
The temporal window of DBH inhibition aligns with memory reconsolidation phases, allowing pharmacological disruption of traumatic memory traces during retrieval . Combined Npas4/Bdnf induction may facilitate synaptic remodeling to weaken fear associations.
Tissue | Norepinephrine Change | Adrenaline Change | Dopamine Change |
---|---|---|---|
Adrenal Gland | -48%* | -50%* | +80%* |
Prefrontal Cortex | -76%* | N/A | N/A |
Plasma | -44%* | N/A | N/A |
Heart | -72%* | N/A | N/A |
*Statistically significant (p < 0.05) vs. vehicle controls
Table 2: Behavioral Outcomes in PTSD Model
Test | Parameter Measured | Nepicastat Effect Size (Cohen’s d) |
---|---|---|
Contextual Fear | Freezing Time (Day 7) | 1.28 |
Elevated Plus Maze | Open Arm Entries | 1.48 |
Open Field | Locomotor Activity | 0.49 (NS) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume